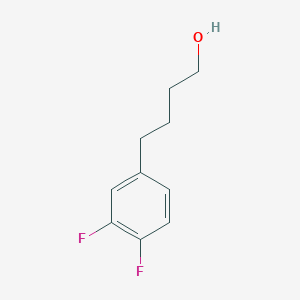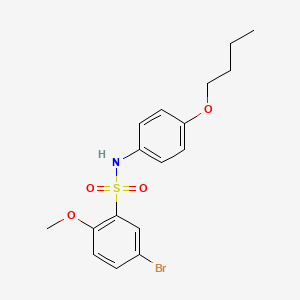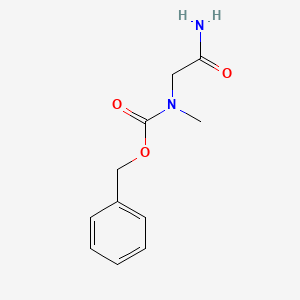![molecular formula C20H20FN7O B12275819 7-fluoro-3-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12275819.png)
7-fluoro-3-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-3-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a fluorine atom, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Purine Derivative: The purine derivative can be attached through nucleophilic substitution reactions, where the piperidine ring is first functionalized with a leaving group (e.g., tosylate) and then reacted with the purine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: N-fluorobenzenesulfonimide (NFSI), Selectfluor
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
7-fluoro-3-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving purine derivatives and quinazolinone-containing compounds.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-fluoro-3-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
- 7-fluoro-1,2-benzisoxazol-3-amine
- N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide
Uniqueness
Compared to similar compounds, 7-fluoro-3-{[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one stands out due to its unique combination of a quinazolinone core, a fluorine atom, and a purine derivative. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20FN7O |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
7-fluoro-3-[[1-(9-methylpurin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H20FN7O/c1-26-11-25-17-18(26)22-10-23-19(17)27-6-4-13(5-7-27)9-28-12-24-16-8-14(21)2-3-15(16)20(28)29/h2-3,8,10-13H,4-7,9H2,1H3 |
InChI Key |
QREKHEKWEWLCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12275738.png)
![Imidazo[1,2-a]pyridine-2-carboxylicacid,3-amino-8-chloro-6-(trifluoromethyl)-,ethylester](/img/structure/B12275749.png)
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275752.png)
![2-[(1S,9R,11R,12R)-14-methyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl]phenol](/img/structure/B12275754.png)
![tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B12275756.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}acetamide](/img/structure/B12275766.png)
![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275770.png)
![3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt](/img/structure/B12275782.png)




